
Ammonium deuteroxide-d5, 26 wt% in Deuterium oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium deuteroxide-d5, 26 wt% in Deuterium oxide, is a deuterated compound where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is commonly used in various scientific research applications due to its unique properties, such as its ability to act as a weak base and its suitability for nuclear magnetic resonance (NMR) spectroscopy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ammonium deuteroxide-d5 can be synthesized by reacting deuterium oxide (D2O) with ammonia (NH3) under controlled conditions. The reaction typically involves the following steps:
Preparation of Deuterium Oxide: Deuterium oxide is obtained through the electrolysis of water, where deuterium is separated from hydrogen.
Reaction with Ammonia: Ammonia gas is bubbled through deuterium oxide, resulting in the formation of ammonium deuteroxide-d5. .
Industrial Production Methods
In industrial settings, the production of ammonium deuteroxide-d5 involves large-scale electrolysis of water to obtain deuterium oxide, followed by the controlled reaction with ammonia. The process is carefully monitored to maintain the desired concentration and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium deuteroxide-d5 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the deuterium atoms are replaced by other nucleophiles.
Acid-Base Reactions: As a weak base, it can react with acids to form deuterated salts
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.
Acids: Strong acids like hydrochloric acid (HCl) and sulfuric acid (H2SO4) are used in acid-base reactions
Major Products
The major products formed from these reactions include deuterated salts and substituted deuterated compounds, which are valuable in various research applications .
Wissenschaftliche Forschungsanwendungen
Ammonium deuteroxide-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reagent in synthetic chemistry for the preparation of deuterated compounds, which are essential for studying reaction mechanisms and kinetics
Industry: It is used in the production of deuterated solvents and reagents for NMR spectroscopy, which is crucial for structural analysis of organic compounds
Wirkmechanismus
The mechanism of action of ammonium deuteroxide-d5 involves its ability to act as a weak base. It can deprotonate acids, forming deuterated salts. The deuterium atoms in the compound can participate in hydrogen bonding, affecting the physical and chemical properties of the molecules involved. This makes it a valuable tool for studying isotope effects and reaction mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ammonium-d4 deuteroxide: Similar to ammonium deuteroxide-d5 but with four deuterium atoms.
Sodium deuteroxide: A deuterated form of sodium hydroxide, used in similar applications.
Potassium deuteroxide: A deuterated form of potassium hydroxide, also used in NMR spectroscopy
Uniqueness
Ammonium deuteroxide-d5 is unique due to its specific isotopic composition, which makes it particularly useful for NMR spectroscopy and studying isotope effects. Its ability to form deuterated salts and participate in various chemical reactions further enhances its value in scientific research .
Eigenschaften
Molekularformel |
H5NO |
|---|---|
Molekulargewicht |
40.077 g/mol |
InChI |
InChI=1S/H3N.H2O/h1H3;1H2/i/hD5 |
InChI-Schlüssel |
VHUUQVKOLVNVRT-NSPFYZSMSA-N |
Isomerische SMILES |
[2H][N+]([2H])([2H])[2H].[2H][O-] |
Kanonische SMILES |
[NH4+].[OH-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



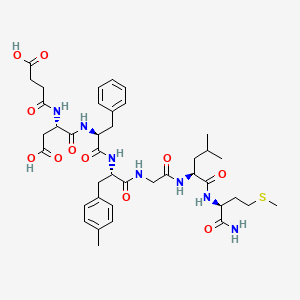
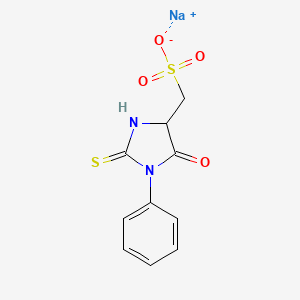
![3-Boc-8-oxo-3-azabicyclo[4.2.0]octane](/img/structure/B13818932.png)
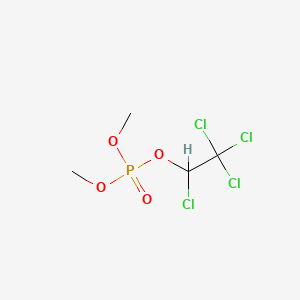
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B13818954.png)
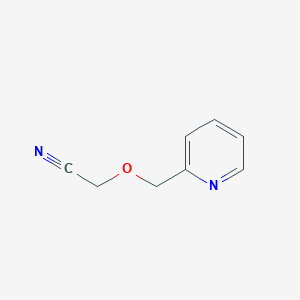
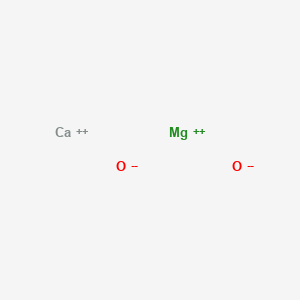
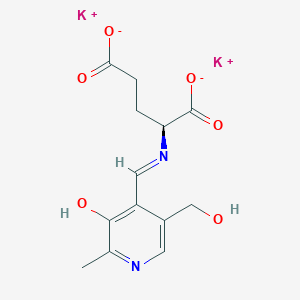
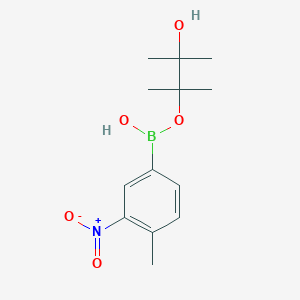


![(Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(II)](/img/structure/B13818985.png)
![Acetic acid,2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, methyl ester](/img/structure/B13818987.png)
